MJ15 Exhibits Picomolar Affinity, Distinct from Nanomolar-Range CB1 Antagonists
MJ15 exhibits a binding affinity (Ki) for the rat CB1 receptor that is orders of magnitude higher than that of other common CB1 antagonists like Rimonabant and AM251. In a radioligand binding assay using rat brain membrane preparations, MJ15's affinity was measured at 27.2 pM, while Rimonabant and AM251, under similar assay conditions, display Ki values in the low nanomolar range (1.8 nM and 7.5 nM, respectively) [REFS-1, REFS-2, REFS-3]. This demonstrates a ~66-fold higher affinity for MJ15 compared to Rimonabant, and a ~276-fold higher affinity compared to AM251.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 27.2 pM (0.0272 nM) |
| Comparator Or Baseline | Rimonabant (SR141716A): 1.8 nM; AM251: 7.5 nM |
| Quantified Difference | ~66-fold vs. Rimonabant; ~276-fold vs. AM251 |
| Conditions | Rat brain membrane preparations; radioligand ([3H]CP-55,940) binding assays. |
Why This Matters
The picomolar affinity of MJ15 allows for the use of lower concentrations in experiments, potentially reducing off-target effects and compound usage costs, which is a critical consideration for assay development and in vivo studies.
- [1] Chen, W., Tang, H., Liu, H., Long, L., Gong, Z., Zheng, J., ... & Wang, L. (2010). Novel selective antagonist of the cannabinoid CB1 receptor, MJ15, with prominent anti-obesity effect in rodent models. European Journal of Pharmacology, 637(1-3), 178-185. View Source
- [2] Rinaldi-Carmona, M., Barth, F., Héaulme, M., Shire, D., Calandra, B., Congy, C., ... & Le Fur, G. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters, 350(2-3), 240-244. View Source
- [3] Gatley, S. J., Gifford, A. N., Volkow, N. D., Lan, R., & Makriyannis, A. (1996). [123I]AM251: a novel radioligand for the cannabinoid CB1 receptor. Life Sciences, 58(2), 99-110. View Source
